
2-(2,4-Dichlorobenzoyl)-4-methylpyridine
Übersicht
Beschreibung
The compound 2,4-Dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . It is a common ingredient in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .
Synthesis Analysis
A method for synthesizing the 2,4-dichlorobenzoyl chloride involves catalyzing the 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride in the effect of the catalyzer .Molecular Structure Analysis
The molecular structure of 2,4-Dichlorobenzyl chloride, a compound with a similar structure, has the linear formula: Cl2C6H3CH2Cl .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichlorobenzyl chloride include a refractive index n20/D 1.576 (lit.), boiling point 248 °C (lit.), melting point −2.6 °C (lit.), and density 1.407 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Supramolecular Associations and Crystal Structures
Research has focused on the synthesis and characterization of proton-transfer complexes involving similar pyridine derivatives. For instance, a study on hydrogen-bonded supramolecular associations in organic acid–base salts involving 2-amino-4-methylpyridine showcases the importance of noncovalent interactions in the crystal packing of such compounds. These structures reveal the potential of pyridine derivatives in the design of new materials with specific supramolecular architectures (Khalib et al., 2014).
Halogen Exchange Reactions
Another area of interest is the halogen exchange in pyridines and other heterocycles, highlighting the reactivity of chloropyridines in the presence of silyl-mediated reactions. Such studies demonstrate the synthetic versatility of pyridine derivatives, potentially including 2-(2,4-Dichlorobenzoyl)-4-methylpyridine, for functional group transformations in organic synthesis (Schlosser & Cottet, 2002).
Synthesis and Structural Analysis
The synthesis and crystal structure of compounds related to this compound, such as N-tert-butyl-N'-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, offer insights into the structural aspects that influence the properties and reactivity of such molecules. Detailed structural analysis can guide the development of new compounds with desired physical and chemical characteristics (Zou Xia, 2001).
Luminescent Probes for Biological Applications
In the realm of biochemistry, research on ruthenium(II) complex-based luminescent probes for hypochlorous acid in living cells represents an innovative application of pyridine derivatives. These studies demonstrate the potential of pyridine-based compounds in creating sensitive and selective luminescence probes for biological imaging and diagnostics (Zhang et al., 2013).
Corrosion Inhibition
Investigations into the inhibition effect of 2-amino-4-methylpyridine on mild steel corrosion illustrate the application of pyridine derivatives in materials science. These studies provide insights into how such compounds can serve as effective corrosion inhibitors, potentially extending to this compound for protecting metal surfaces in corrosive environments (Mert et al., 2014).
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-4-5-16-12(6-8)13(17)10-3-2-9(14)7-11(10)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXXWYQIPJVYMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,2,2-Trifluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1463124.png)


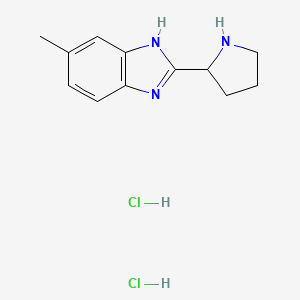
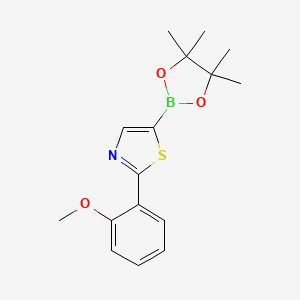

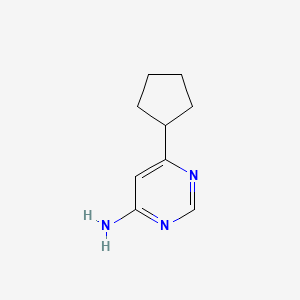

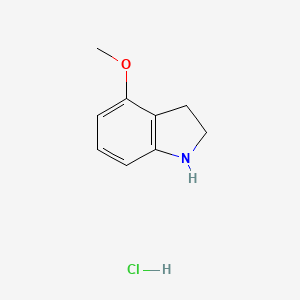
![N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1463136.png)
![[(2,2-Diethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B1463137.png)
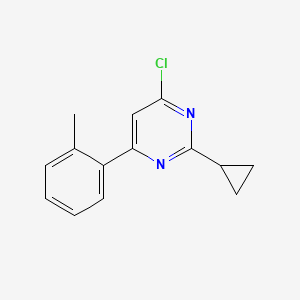
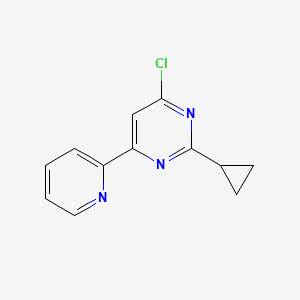
![3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1463147.png)
